An In-Depth Technical Guide to Boc-Ser(Tos)-OMe for Peptide Synthesis and Beyond
An In-Depth Technical Guide to Boc-Ser(Tos)-OMe for Peptide Synthesis and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Ser(Tos)-OMe is a crucial protected amino acid derivative employed in synthetic organic chemistry, most notably in solid-phase peptide synthesis (SPPS). This comprehensive technical guide delves into the core attributes of Boc-Ser(Tos)-OMe, including its chemical and physical properties, detailed synthesis protocols, and its primary application in Boc-based peptide synthesis. Furthermore, this guide explores its utility as a precursor in the synthesis of dehydroalanine (B155165) residues, a valuable component in the development of novel therapeutic peptides and bioconjugates. The information presented herein is intended to provide researchers and professionals in drug development with the essential knowledge to effectively utilize this versatile building block.
Introduction
N-α-(tert-Butoxycarbonyl)-O-tosyl-L-serine methyl ester, commonly abbreviated as Boc-Ser(Tos)-OMe, is a derivative of the amino acid serine. Each functional group in this molecule is strategically protected to facilitate controlled chemical reactions. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, the methyl ester (OMe) protects the C-terminal carboxylic acid, and the tosyl (Tos) group offers robust protection for the hydroxyl side chain. This trifecta of protecting groups makes Boc-Ser(Tos)-OMe an invaluable reagent in the intricate process of peptide synthesis, particularly within the framework of Boc solid-phase peptide synthesis (SPPS).
The tosyl group, a strong electron-withdrawing group, not only protects the hydroxyl function but also activates it as a good leaving group. This property is exploited in the synthesis of dehydroalanine-containing peptides, which are of significant interest due to their presence in natural products and their utility as versatile intermediates for further chemical modifications.[1][2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-Ser(Tos)-OMe is paramount for its effective use and storage. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-O-tosyl-L-serine methyl ester | |
| Synonyms | Boc-Ser(Tos)-OMe, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate | |
| CAS Number | 56926-94-4 | [3][4] |
| Molecular Formula | C16H23NO7S | [4][5] |
| Molecular Weight | 373.42 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 74-75 °C | |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [5] |
Spectroscopic Data
Table 2: Experimental NMR Data for Boc-Ser-OMe in CDCl3 [6]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 1.44 | s | 9H, C(CH₃)₃ |
| 3.79 | s | 3H, OCH₃ | |
| 3.88–3.98 | m | 2H, CH₂O | |
| 4.39 | m | 1H, CH | |
| ¹³C NMR | 28.3 | C(CH₃)₃ | |
| 52.7 | OCH₃ | ||
| 55.7 | CH | ||
| 63.6 | CH₂O | ||
| 80.4 | C(CH₃)₃ | ||
| 155.7 | CO-OᵗBu | ||
| 171.2 | CO-OCH₃ |
Note: The addition of the tosyl group in Boc-Ser(Tos)-OMe would be expected to shift the signals of the adjacent protons and carbons downfield.
Synthesis of Boc-Ser(Tos)-OMe
The synthesis of Boc-Ser(Tos)-OMe is a straightforward procedure starting from the commercially available Boc-L-serine methyl ester (Boc-Ser-OMe).
Experimental Protocol
Materials:
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Boc-L-serine methyl ester (Boc-Ser-OMe)
-
p-Toluenesulfonyl chloride (TsCl)
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Diethyl ether
-
Deionized water
-
10% Potassium bisulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
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Ethyl acetate (B1210297)
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Silica (B1680970) gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve Boc-L-serine methyl ester (1.0 eq) in pyridine (approx. 15 mL per gram of Boc-Ser-OMe).
-
Cool the solution in an ice bath.
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Add p-toluenesulfonyl chloride (5.0 eq) portion-wise to the cooled solution while stirring.
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Maintain the reaction mixture in the ice bath under a nitrogen atmosphere and continue stirring for 8 hours.
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Add diethyl ether (approx. 15 mL per gram of starting material) to the reaction mixture.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 14 hours.
-
Upon completion of the reaction, wash the reaction mixture sequentially with deionized water, 10% potassium bisulfate solution, saturated sodium bicarbonate solution, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain a crude oil.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent system to yield Boc-Ser(Tos)-OMe as a white solid.
Caption: Synthesis of Boc-Ser(Tos)-OMe from Boc-Ser-OMe.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-Ser(Tos)-OMe is a key building block in Boc-SPPS, a strategy that relies on acid-labile N-α-Boc protection and more stable side-chain protecting groups.
Boc-SPPS Workflow
The general workflow for incorporating a Boc-Ser(Tos)-OMe residue into a growing peptide chain on a solid support is as follows:
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Resin Preparation: The synthesis begins with a resin support, typically a Merrifield or PAM resin for C-terminal carboxylic acids, or an MBHA or BHA resin for C-terminal amides.
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: Boc-Ser(Tos)-OMe is activated using a coupling reagent (e.g., DCC/HOBt, HBTU) and then coupled to the N-terminal amine of the growing peptide chain.
-
Capping (Optional): Any unreacted amino groups can be capped with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups, including the tosyl group on serine, are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Dehydroalanine-Containing Peptides
The tosyl group on the serine side chain of Boc-Ser(Tos)-OMe is an excellent leaving group, making it a valuable precursor for the synthesis of dehydroalanine (Dha) residues. Dha is a non-proteinogenic amino acid that can act as a Michael acceptor, allowing for the site-specific introduction of various functionalities into a peptide.[1][2][3]
Experimental Protocol: One-Pot Synthesis of Boc-Dehydroalanine Methyl Ester
This protocol is adapted from a general method for the one-pot synthesis of dehydroalanine esters from N-protected serines.[1]
Materials:
-
Boc-Ser(Tos)-OMe
-
Cesium carbonate (Cs₂CO₃)
-
4 Å molecular sieves
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Boc-Ser(Tos)-OMe (1.0 mmol) in DMF (5 mL), add cesium carbonate (1.5 mmol) and 4 Å molecular sieves (90 mg).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain Boc-dehydroalanine methyl ester.
Caption: Synthesis of Boc-dehydroalanine methyl ester.
Conclusion
Boc-Ser(Tos)-OMe is a highly versatile and indispensable reagent for chemical biologists and medicinal chemists. Its well-defined protecting group strategy allows for the precise incorporation of serine into peptides via Boc-SPPS. Furthermore, its ability to serve as a precursor to dehydroalanine opens up avenues for the synthesis of modified peptides with unique biological activities and for the development of novel bioconjugation strategies. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this important synthetic building block in their drug discovery and development endeavors.
